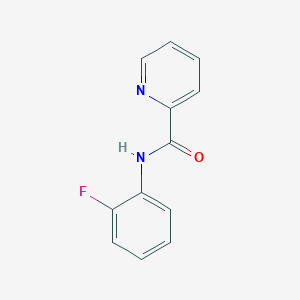
N-(2-Fluorophenyl)picolinamide
Übersicht
Beschreibung
N-(2-Fluorophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a fluorine atom attached to the phenyl ring and a picolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Fluorophenyl)picolinamide can be synthesized through several methods. One common approach involves the copper-catalyzed ortho-monofluorination of aniline derivatives using Selectfluor, copper acetate, and acetic acid . The reaction proceeds via an electrophilic process, with the position selectivity controlled by the bidentate coordination of picolinic acid amides with copper .
Another method involves microwave-assisted copper-catalyzed diaryletherification. This method uses copper iodide and this compound as catalysts, with potassium phosphate in acetonitrile under microwave irradiation . This approach is advantageous due to its operational simplicity, rapid heating, shorter reaction times, and higher chemical yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned copper-catalyzed reactions. The use of microwave-assisted catalysis is particularly favored in industrial settings due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluorophenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, copper catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper-catalyzed diaryletherification reaction produces bioactive prenylated diresorcinols .
Wissenschaftliche Forschungsanwendungen
N-(2-Fluorophenyl)picolinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-Fluorophenyl)picolinamide involves its role as a ligand in copper-catalyzed reactions. The bidentate coordination of the picolinamide moiety with copper enhances the redox properties of the metal center, facilitating efficient coupling reactions . The fluorine atom’s presence also influences the compound’s reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
N-(2-Fluorophenyl)picolinamide can be compared with other picolinamide derivatives, such as:
- N-(2-Chlorophenyl)picolinamide
- N-(2-Bromophenyl)picolinamide
- N-(2-Iodophenyl)picolinamide
These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring. The presence of different halogens affects their reactivity, selectivity, and applications. This compound is unique due to the specific influence of the fluorine atom on its chemical properties and applications .
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOFSCVWHUZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














